Trifluoroacetic acid
Overview
Description
Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound appears as a colorless liquid with a vinegar-like odor and is known for its strong acidity, which is significantly higher than that of acetic acid due to the electron-withdrawing nature of the trifluoromethyl group .
Preparation Methods
Trifluoroacetic acid is industrially synthesized primarily through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reactions are as follows:
Electrofluorination: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ]
Hydrolysis: [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: It can be involved in redox reactions, although it is more commonly used as a reagent rather than a substrate.
Substitution: this compound can participate in substitution reactions, particularly in the formation of trifluoroacetates.
Deprotection: It is widely used for the removal of protecting groups in organic synthesis.
Common reagents used with this compound include bases like sodium hydroxide and potassium carbonate, and the major products often include trifluoroacetate salts and other fluorinated compounds .
Scientific Research Applications
Trifluoroacetic acid has extensive applications across various fields:
Biology: It is employed in peptide synthesis for the cleavage of peptides from solid-phase resins.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Mechanism of Action
The strong acidity of trifluoroacetic acid is attributed to the electron-withdrawing effect of the trifluoromethyl group, which weakens the oxygen-hydrogen bond and stabilizes the conjugate base, trifluoroacetate . This property makes it an effective catalyst and reagent in various chemical transformations.
Comparison with Similar Compounds
Trifluoroacetic acid is often compared with other haloacetic acids such as:
Acetic Acid: Unlike this compound, acetic acid has no fluorine atoms, making it less acidic.
Trichloroacetic Acid: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Perfluorooctanoic Acid: A longer-chain perfluorinated acid with different environmental and health impacts.
This compound stands out due to its high acidity, volatility, and unique reactivity, making it indispensable in many synthetic and industrial processes.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2, Array | |
Record name | TRIFLUOROACETIC ACID | |
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Record name | TRIFLUOROACETIC ACID | |
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DSSTOX Substance ID |
DTXSID9041578 | |
Record name | Trifluoroacetic acid | |
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Molecular Weight |
114.02 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | TRIFLUOROACETIC ACID | |
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Record name | Acetic acid, 2,2,2-trifluoro- | |
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Boiling Point |
72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |
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Solubility |
Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
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Density |
1.531 at 20 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |
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Color/Form |
Liquid, Colorless, fuming liquid; hygroscopic | |
CAS No. |
76-05-1 | |
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Melting Point |
-15.4 °C, -15 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoroacetic acid?
A1: this compound has the molecular formula C2HF3O2 and a molecular weight of 114.02 g/mol.
Q2: What are the main spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic infrared absorption bands, especially a broad νOH absorption around 2000 cm−1 when interacting with tertiary amines in an argon matrix. []
Q3: How does the presence of water affect the stability and reactivity of this compound?
A4: Water plays a crucial role in the decomposition of this compound. Hydrothermal processing of TFA in compressed liquid water at 150-250 °C leads to its transformation, yielding gaseous products like CHF3 and CO2. The addition of NaOH promotes mineralization, resulting in dissolved fluoride, formate, and carbonate species. []
Q4: Can this compound act as a catalyst or promoter in organic synthesis?
A5: this compound can function as a reaction medium and catalyst in various organic transformations. For example, it efficiently promotes the synthesis of phthalimides, maleimides, and succinimides. [] It is also a potent reagent for removing protecting groups in peptide synthesis. [, , ]
Q5: What is the role of this compound in the Baeyer–Villiger oxidation?
A6: this compound is a key component in the Baeyer–Villiger oxidation. When combined with sodium percarbonate (found in household products like OxiClean), it forms trifluoroperoxyacetic acid in situ, acting as the oxidizing agent in the conversion of cyclopentanone to δ-valerolactone. []
Q6: How can this compound be detected and quantified in various matrices?
A6: Several analytical techniques are available to analyze this compound, including:
- Ion chromatography: This method allows for the determination of TFA in pharmaceuticals like tropisetron hydrochloride. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is highly sensitive and suitable for quantifying TFA in water samples after derivatization with 2,4-difluoroaniline (2,4-DFAn) and extraction. [] It is also applicable in studying the metabolism of halothane in in vitro preparations. []
- High-performance liquid chromatography (HPLC): HPLC coupled with a diode-array detector enables simultaneous determination of ginkgolic acids and ginkgols in Ginkgo biloba, using this compound in the mobile phase. [] It is also used for content determination in various pharmaceuticals. [, , , ]
Q7: What are the environmental concerns related to this compound?
A9: this compound is considered an ultrashort-chain perfluoroalkyl substance (PFAS) and the simplest perfluorocarboxylic acid (PFCA). While not currently regulated by the US EPA, its prevalence and persistence in the environment raise concerns due to its potential for bioaccumulation and toxicity. [, ]
Q8: What is the role of sea salt aerosol in the transport and deposition of this compound?
A10: Oceans represent a significant reservoir of naturally occurring TFA. Sea salt aerosol generated by wind action on the sea surface can transport TFA over considerable distances, contributing to its background concentration in the environment. This natural source of TFA adds to the amounts generated from anthropogenic activities and fluorocarbon decomposition. []
Q9: Are there effective methods for removing this compound from the environment?
A11: Hydrothermal treatment in compressed liquid water offers a promising avenue for degrading TFA. The process effectively mineralizes TFA into less harmful substances like fluoride, formate, and carbonate ions. []
Q10: Can this compound be used in drug development and pharmaceutical applications?
A10: While TFA itself is not directly used in drugs, it finds extensive applications in pharmaceutical research and development:
- Peptide synthesis: TFA is a commonly used reagent for removing protecting groups from amino acids during peptide synthesis. [, , ]
- Protein analysis: TFA is employed in techniques like reversed-phase HPLC (RP-HPLC) for separating and analyzing proteins. It acts as a mobile phase component, aiding in the identification of differential proteins in serum, potentially useful for diagnosing diseases like hepatocellular carcinoma (HCC). []
Q11: How is this compound used in studies involving hydrogen bonding and supramolecular chemistry?
A11: TFA's strong hydrogen-bonding capabilities make it valuable in studying hydrogen-bonded systems. For instance, it has been used to investigate:
- Complexes with amines: TFA forms complexes with tertiary amines, exhibiting distinct spectral features depending on the stoichiometry and environment. []
- Polymer complex disassembly: TFA can disrupt hydrogen-bonded polymer complexes. It interacts with poly(acrylic acid) (PAA) in poly(vinylpyrrolidone) (PVPON)/PAA thin films, leading to hydrogen bond detachment and film dissolution. []
Q12: Has this compound been used in computational chemistry and modeling studies?
A14: Yes, computational methods like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) have been employed to elucidate the electronic structure and photophysical properties of compounds like 9,10-dipyridineanthracene (DPyA) and its protonated form (PDPyA), particularly in the context of this compound-induced spectral changes. []
Q13: How does this compound contribute to our understanding of protein structure and function?
A15: TFA is often used in studies investigating the helix-coil transition of polypeptides. For example, high-resolution nuclear magnetic resonance (NMR) spectroscopy studies have utilized TFA-trifluoroethanol mixtures to explore the conformational changes of poly-γ-ethyl-L-glutamate (PELG). []
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